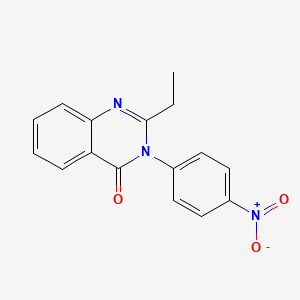
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone, also known as ENQ, is a chemical compound that belongs to the quinazolinone family. It is a yellow crystalline powder that is used in scientific research for its various biological and pharmacological properties.
作用機序
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer development.
Biochemical and Physiological Effects
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been found to have antioxidant activity and to modulate the immune response. It has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been extensively studied, with a large body of literature available on its biological and pharmacological properties. However, there are also limitations to its use. 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been found to be toxic at high doses, and its mechanism of action is not yet fully understood, making it difficult to predict its effects in different experimental contexts.
将来の方向性
There are several potential future directions for research on 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone. One area of interest is the development of 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone and to identify potential targets for its use in cancer treatment and other diseases. Finally, there is potential for 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone to be used in combination with other drugs or therapies to enhance its efficacy and reduce side effects.
Conclusion
In conclusion, 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone is a promising compound with a range of biological and pharmacological properties. Its potential use in cancer treatment and other diseases makes it an important area of research for the future. However, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in clinical settings.
合成法
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the condensation of 2-ethylquinoline-3-carboxylic acid with 4-nitroaniline, followed by cyclization with phosphorus oxychloride. The final product is obtained through purification by recrystallization.
科学的研究の応用
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. Additionally, 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-ethyl-3-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-2-15-17-14-6-4-3-5-13(14)16(20)18(15)11-7-9-12(10-8-11)19(21)22/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMAFLKZIDRZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-3-(4-nitrophenyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

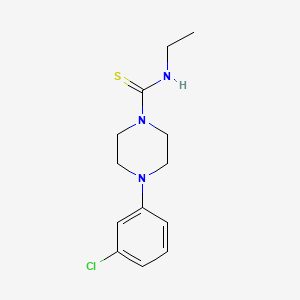

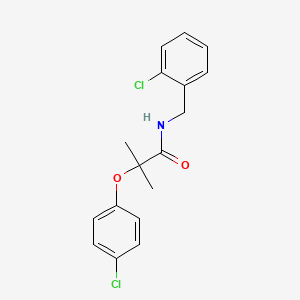
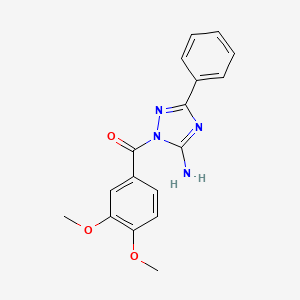
![ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694510.png)
![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)
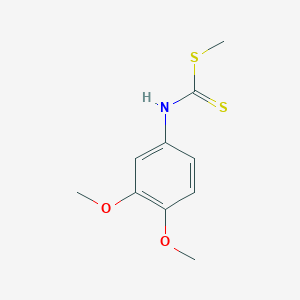

![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)
![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)